molecular formula C20H23F2NO4S B12849429 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(o-(difluoromethylthio)phenyl)-2,6-dimethyl-, diethyl ester CAS No. 84761-73-9

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(o-(difluoromethylthio)phenyl)-2,6-dimethyl-, diethyl ester

Cat. No.: B12849429
CAS No.: 84761-73-9
M. Wt: 411.5 g/mol
InChI Key: CDIZDUSIQRBOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(o-(difluoromethylthio)phenyl)-2,6-dimethyl-, diethyl ester is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with carboxylic acid groups, a dihydro structure, and a difluoromethylthio phenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(o-(difluoromethylthio)phenyl)-2,6-dimethyl-, diethyl ester typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with 3,5-pyridinedicarboxylic acid and appropriate reagents for introducing the dihydro and difluoromethylthio phenyl groups.

    Reaction Steps:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis systems can enhance efficiency and yield. The use of industrial-grade reagents and catalysts ensures cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydro and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the pyridine ring or the difluoromethylthio group, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride,

Properties

CAS No.

84761-73-9

Molecular Formula

C20H23F2NO4S

Molecular Weight

411.5 g/mol

IUPAC Name

diethyl 4-[2-(difluoromethylsulfanyl)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H23F2NO4S/c1-5-26-18(24)15-11(3)23-12(4)16(19(25)27-6-2)17(15)13-9-7-8-10-14(13)28-20(21)22/h7-10,17,20,23H,5-6H2,1-4H3

InChI Key

CDIZDUSIQRBOEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2SC(F)F)C(=O)OCC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.